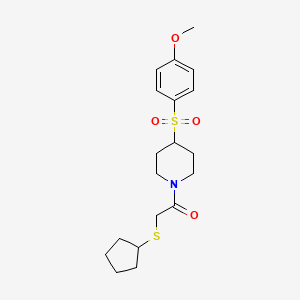

2-(Cyclopentylthio)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4S2/c1-24-15-6-8-17(9-7-15)26(22,23)18-10-12-20(13-11-18)19(21)14-25-16-4-2-3-5-16/h6-9,16,18H,2-5,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDVDSPOSPDHRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CSC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Cyclopentylthio)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into distinct functional groups that contribute to its biological activity. The compound features a piperidine ring, a sulfonyl group, and a cyclopentylthio moiety. The presence of these groups is believed to influence its interactions with biological targets.

Research indicates that compounds with similar structures often exhibit activity through modulation of various biological pathways, including:

- JAK/STAT Pathway Inhibition : Some derivatives have shown promise as inhibitors of the Janus kinase (JAK) pathway, which is crucial in immune response regulation and inflammation .

- Antimicrobial Properties : Certain analogs have demonstrated efficacy against various microbial strains, suggesting potential applications in treating infections .

Pharmacological Profiles

A summary of the biological activities reported for related compounds is presented in the table below:

Case Studies

Several studies have investigated the effects of related compounds on specific conditions:

- Autoimmune Disorders : A study demonstrated that a compound structurally related to this compound significantly reduced symptoms in models of autoimmune diseases by inhibiting T-cell activation .

- Infection Models : In vitro studies revealed that certain derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential clinical applications in treating bacterial infections .

- Inflammation Studies : Research showed that administration of related compounds led to decreased levels of TNF-alpha and IL-6 in animal models, highlighting their anti-inflammatory potential .

Scientific Research Applications

The compound 2-(Cyclopentylthio)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and pharmacology, while providing comprehensive data and case studies.

Structural Representation

The compound features a cyclopentylthio group attached to a piperidine ring, which is further substituted with a methoxyphenylsulfonyl moiety. This structural complexity is indicative of its potential biological activity.

Medicinal Chemistry

The compound's unique structure suggests potential applications in drug development, particularly for conditions related to neuropharmacology and pain management.

Case Study: Pain Relief Mechanisms

Research indicates that compounds with similar structural motifs can act as analgesics by modulating neurotransmitter pathways. For instance, studies have shown that sulfonamide derivatives can inhibit pain pathways by acting on the opioid receptors or modulating inflammatory responses .

Neuropharmacology

Given its piperidine structure, this compound may interact with neurotransmitter systems, making it a candidate for treating neurological disorders.

Case Study: Neuroprotective Effects

A study demonstrated that piperidine derivatives exhibit neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation . Similar mechanisms could be explored for the cyclopentylthio compound.

Antimicrobial Activity

Preliminary research suggests that compounds with thioether groups possess antimicrobial properties.

Case Study: Antibacterial Screening

In vitro studies have shown that thioether-containing compounds exhibit significant antibacterial activity against various strains of bacteria, including resistant strains . This opens avenues for developing new antibiotics based on the compound's structure.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Compound A | Analgesic | |

| Compound B | Neuroprotective | |

| Compound C | Antimicrobial |

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of piperidine- and sulfonyl-containing ethanones. Key structural analogues include:

Key Structural Differences :

- Substituent Flexibility : The cyclopentylthio group in the target compound offers greater steric bulk compared to ethoxy or chlorophenyl groups in analogues, which may influence binding pocket interactions .

- Piperidine vs.

- Sulfonyl Positioning : The 4-methoxyphenylsulfonyl group in the target compound differs from phenylsulfonyl-oxazole () or bis-sulfone scaffolds (e.g., Sch225336 in ), impacting electronic and steric profiles .

Pharmacological and Physicochemical Properties

- Lipophilicity : The cyclopentylthio group likely increases logP compared to ethoxy or pyridine-containing analogues, suggesting improved blood-brain barrier penetration .

- Spectral Data : IR peaks for the ketone (C=O stretch ~1675 cm⁻¹) and sulfonyl (S=O stretch ~1150–1300 cm⁻¹) align with reported values for analogues (e.g., ) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Cyclopentylthio)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the cyclopentylthio group via nucleophilic substitution using cyclopentylthiol and a halogenated precursor. Subsequent steps include sulfonylation of the piperidine ring using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Optimization requires precise control of temperature (60–80°C), solvent polarity, and stoichiometric ratios to minimize side reactions like over-sulfonylation .

- Key Data : Yields range from 45–70% depending on solvent choice (acetonitrile > DMF > THF) and reaction time (12–24 hours). Purity is verified via HPLC (>95%) and NMR .

Q. Which analytical techniques are most effective for characterizing this compound's structural integrity and purity?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of sulfonylation and absence of unreacted intermediates. For example, the methoxy group (δ 3.8 ppm) and sulfonyl protons (δ 7.5–8.0 ppm) are critical markers .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 451.12 g/mol) .

- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between the piperidine and sulfonylphenyl groups) .

Advanced Research Questions

Q. How can researchers identify and validate biological targets for this compound, particularly in neurological disorders?

- Methodology :

- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement. For example, IC₅₀ values for 5-HT₂A receptors (if applicable) are determined via competitive binding assays .

- Enzyme Inhibition Studies : Test inhibition of acetylcholinesterase or monoamine oxidases using fluorometric assays. Positive controls (e.g., donepezil) validate experimental setups .

- Data Interpretation : Cross-validate results with computational docking (AutoDock Vina) to correlate binding affinities with structural motifs like the sulfonyl group’s electrostatic interactions .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance this compound's pharmacological profile?

- Methodology :

- Core Modifications : Replace the cyclopentylthio group with alkylthio or aromatic thioethers to assess hydrophobicity effects.

- Sulfonyl Group Variations : Substitute 4-methoxyphenylsulfonyl with halogenated (e.g., 4-Cl) or heteroaromatic sulfonamides to modulate electron-withdrawing properties .

- Key Findings : Fluorinated analogs show improved blood-brain barrier permeability in murine models (logP reduction from 3.2 to 2.8) .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodology :

- Meta-Analysis : Compare datasets using standardized assays (e.g., uniform cell lines like SH-SY5Y for neuroactivity). Discrepancies may arise from differences in compound purity (>95% vs. <90%) or assay conditions (e.g., serum concentration in cell media) .

- Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values under controlled parameters (pH 7.4, 37°C) to isolate confounding variables .

Q. What computational approaches are suitable for predicting this compound's metabolic stability and toxicity?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism (e.g., CYP3A4 substrate likelihood) and hERG channel inhibition risks .

- Molecular Dynamics Simulations : Simulate hepatic glucuronidation pathways to identify vulnerable sites (e.g., sulfonyl oxygen atoms) .

Q. How does the compound's stability vary under different storage and experimental conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-A), and hydrolytic conditions (pH 1–13) for 7 days. Monitor degradation via TLC and LC-MS.

- Key Findings : The sulfonyl group is stable in acidic conditions (pH 3–6) but degrades in alkaline media (pH >10), forming desulfonylated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.